5-Chloroquinoline-6-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-chloroquinoline-6-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-9-6-2-1-5-12-8(6)4-3-7(9)10(13)14/h1-5H,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUPAMJNGOIEAQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2Cl)C(=O)O)N=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
945470-47-3 | |
| Record name | 5-chloroquinoline-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Derivatization and Chemical Transformations of 5 Chloroquinoline 6 Carboxylic Acid
Strategies for Functional Group Interconversion of the Carboxylic Acid Moiety
The carboxylic acid group at the C6 position is a prime site for various chemical modifications, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.
Esterification Reactions
Esterification of 5-Chloroquinoline-6-carboxylic acid is a fundamental transformation that not only serves as a protective strategy for the carboxylic acid but also provides a handle for further functionalization. The most common method for this conversion is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. mdpi.combiosynce.comencyclopedia.pub This reaction is an equilibrium process, and to drive it towards the formation of the ester, a large excess of the alcohol is typically used, often serving as the solvent. mdpi.com
The synthesis of various esters of chloroquinoline carboxylic acids has been reported, highlighting the utility of this reaction. For instance, a simple two-stage method has been developed for the synthesis of isomeric esters of 2-chloroquinoline-6-carboxylic acids. scielo.br
| Reactant | Reagent/Catalyst | Product | Notes |
| This compound | Methanol, H₂SO₄ | Methyl 5-chloroquinoline-6-carboxylate | Standard Fischer esterification conditions. |
| This compound | Ethanol, HCl | Ethyl 5-chloroquinoline-6-carboxylate | Anhydrous conditions are preferable. |
| This compound | Isopropanol, H₂SO₄ | Isopropyl 5-chloroquinoline-6-carboxylate | Reaction may require longer heating times. |
Amidation and Peptide Coupling Applications
The formation of an amide bond from this compound is a critical transformation for the synthesis of compounds with potential biological activity, including peptides. Direct amidation with an amine is generally challenging due to the formation of an unreactive ammonium carboxylate salt. nih.gov Therefore, the carboxylic acid must first be activated.
A variety of coupling reagents developed for peptide synthesis are applicable here. These reagents convert the carboxylic acid into a more reactive species, facilitating nucleophilic attack by an amine. youtube.com Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives such as N-hydroxysuccinimide (NHS) to form an active ester, which then readily reacts with amines to yield the corresponding amide. semanticscholar.org
Other efficient coupling agents include phosphonium salts and uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). These reagents facilitate the amidation under mild conditions, which is crucial for the synthesis of complex molecules and peptides where racemization must be avoided. youtube.com
| Amine | Coupling Reagent | Additive | Product |
| Ammonia | DCC | - | 5-Chloroquinoline-6-carboxamide |
| Benzylamine | EDC | NHS | N-Benzyl-5-chloroquinoline-6-carboxamide |
| Glycine methyl ester | HATU | DIPEA | Methyl 2-((5-chloroquinoline-6-carbonyl)amino)acetate |
Reduction and Oxidation Reactions of the Carboxylic Acid
The carboxylic acid group of this compound can be reduced to a primary alcohol. This transformation is typically achieved using strong reducing agents, with lithium aluminum hydride (LiAlH₄) being the most effective and commonly used reagent. The reaction proceeds via a two-step reduction, first to the aldehyde, which is then further reduced to the primary alcohol. It is important to note that milder reducing agents like sodium borohydride (NaBH₄) are generally not reactive enough to reduce carboxylic acids. The reduction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran, followed by an aqueous workup to neutralize the reaction and liberate the alcohol.
The oxidation of the quinoline (B57606) ring system is a more complex process. Generally, the benzene (B151609) ring of quinoline is more susceptible to oxidation than the pyridine (B92270) ring. scielo.br Under strong oxidizing conditions, such as with potassium permanganate, the benzene ring can be cleaved. scielo.br However, the presence of a deactivating carboxylic acid group at C6 would likely make the benzene ring more resistant to oxidation. Oxidation of the quinoline nitrogen to an N-oxide can be achieved using reagents like hydrogen peroxide or peracids. scielo.br Further oxidation of the carbon skeleton of this compound itself is not a commonly employed synthetic strategy, as it can lead to ring-opening and degradation of the quinoline core.
Electrophilic and Nucleophilic Substitution Reactions on the Quinoline Ring System
The quinoline ring in this compound is an aromatic system that can undergo both electrophilic and nucleophilic substitution reactions. The regioselectivity of these reactions is influenced by the inherent electronic properties of the quinoline nucleus and the directing effects of the existing chloro and carboxylic acid substituents.
Reactivity at the Chloro-Substituted Position (C5)
The chlorine atom at the C5 position is a potential site for nucleophilic aromatic substitution (SNAr). In this type of reaction, a nucleophile attacks the carbon atom bearing the leaving group (in this case, chlorine), and the reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring. The nitrogen atom in the quinoline ring acts as an electron-withdrawing group, activating the ring towards nucleophilic attack, particularly at the α and γ positions (C2 and C4). While C5 is not as activated as C2 or C4, nucleophilic substitution can still occur, especially with strong nucleophiles and under forcing conditions. The carboxylic acid group at C6, being electron-withdrawing, will further deactivate the benzene portion of the ring towards electrophilic attack but can have a more complex influence on nucleophilic substitution.
Substitutions at Other Positions (e.g., C2, C4, C7)
The quinoline ring system has distinct regions of reactivity. Nucleophilic substitution reactions are most favorable at the C2 and C4 positions due to the electron-withdrawing effect of the ring nitrogen. Therefore, if other leaving groups were present at these positions, they would be readily displaced by nucleophiles.
Electrophilic aromatic substitution on the unsubstituted quinoline ring preferentially occurs on the benzene ring at the C5 and C8 positions. This is because the carbocation intermediates formed by attack at these positions are more stable, as the aromaticity of the pyridine ring can be preserved in the resonance structures. In the case of this compound, the C5 position is already substituted. The chloro group is an ortho-, para-director but deactivating, while the carboxylic acid group is a meta-director and strongly deactivating.
Given these directing effects:
C2 and C4: These positions are part of the electron-deficient pyridine ring and are generally unreactive towards electrophiles.
C8: This position is meta to the chloro group and ortho to the carboxylic acid group. Both groups deactivate this position.
Therefore, further electrophilic substitution on this compound is expected to be difficult and may require harsh reaction conditions. Studies on related 5,8-quinolinedione systems have shown that modifications at the C2, C6, and C7 positions are crucial for biological activity, suggesting that synthetic routes to functionalize these positions are of significant interest. mdpi.com For instance, derivatives of 8-hydroxyquinoline with substituents at C7 have shown notable biological activities.
Cyclization and Annulation Reactions Involving this compound Derivatives
Cyclization and annulation reactions of this compound and its derivatives are pivotal in the synthesis of polycyclic heteroaromatic compounds. These reactions involve the formation of new rings fused to the quinoline core, leading to extended π-systems with unique electronic and biological properties.
One common strategy involves the conversion of the carboxylic acid at the C-6 position into a reactive intermediate that can undergo intramolecular cyclization. For instance, the carboxylic acid can be transformed into an acyl chloride or an ester, which can then react with a suitably positioned nucleophile on a side chain attached to the quinoline ring. While specific examples detailing the cyclization of this compound derivatives are not extensively documented in readily available literature, analogous transformations on related quinoline systems provide a basis for potential synthetic routes. For example, the synthesis of pyrido[3,2-h]quinoline derivatives has been achieved through the reaction of 8-aminoquinolines with diethyl ethoxymethylenemalonate, followed by thermal cyclization koreascience.kr. This suggests that derivatization of the this compound to introduce an amino group at a strategic position could enable similar annulation strategies.
Another approach involves the functionalization of the quinoline nitrogen and subsequent cyclization. For instance, the synthesis of new pyrido[3,2-h]quinoline derivatives has been accomplished by reacting 8-aminoquinoline with diethyl ethoxymethylenemalonate to form an intermediate which is then thermally cyclized to a pyridone ring fused to the quinoline system koreascience.kr.
Furthermore, the Vilsmeier-Haack reaction on quinoline derivatives can introduce a formyl group, which serves as a versatile handle for subsequent cyclization reactions. For example, 2-chloroquinoline-3-carbaldehydes have been synthesized and subsequently converted to 3-formyl-2-oxo-quinolines, which are key intermediates for the synthesis of dihydropyridopyrimidine and dihydropyrazolopyridine hybrids fused to the quinoline core acs.org. Although not directly involving the 6-carboxylic acid group, this demonstrates the utility of formyl groups in building fused systems.
| Starting Material Analogue | Reagents | Product Type | Reference |
| 8-Aminoquinoline | Diethyl ethoxymethylenemalonate | Pyrido[3,2-h]-4-quinolone-3-carboxylate | koreascience.kr |
| 2-Chloroquinoline-3-carbaldehydes | Acetic Acid | 3-Formyl-2-oxo-quinolines | acs.org |
Metal-Catalyzed Coupling Reactions for Quinoline-Based Architectures
Metal-catalyzed cross-coupling reactions are powerful tools for the derivatization of halo-substituted aromatic compounds, including this compound. The chlorine atom at the C-5 position and the carboxylic acid at the C-6 position offer distinct handles for such transformations, enabling the introduction of a wide range of substituents and the construction of complex molecular frameworks. Palladium and copper-based catalytic systems are prominently used for these reactions.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base wikipedia.orglibretexts.orgorganic-chemistry.org. The chloro-substituent at the C-5 position of this compound can serve as the halide component in this reaction. However, the presence of a carboxylic acid group on the boronic acid partner can sometimes interfere with the reaction, potentially by coordinating to the palladium catalyst and deactivating it reddit.com. In such cases, protection of the carboxylic acid as an ester is often employed. A decarbonylative Suzuki cross-coupling of heterocyclic carboxylic acids with arylboronic acids has been reported, providing a direct route to heterobiaryls from readily available carboxylic acids nih.gov.
Sonogashira Coupling: The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst wikipedia.orgorganic-chemistry.org. This reaction would allow for the introduction of alkynyl groups at the C-5 position of the this compound scaffold. A decarbonylative Sonogashira cross-coupling of carboxylic acids has also been developed, where the carboxylic acid is activated in situ to form a mixed anhydride, which then undergoes decarbonylation and coupling with an alkyne nih.govnih.govrsc.org.
Heck Reaction: The intramolecular Heck reaction is a powerful method for the construction of carbo- and heterocyclic rings through the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene within the same molecule organicreactions.orgwikipedia.orgprinceton.edu. Derivatives of this compound bearing an appropriately positioned alkene side chain could undergo intramolecular Heck cyclization to form novel fused ring systems. This reaction is known for its ability to create tertiary and quaternary stereocenters with high control chim.it.
The table below summarizes various metal-catalyzed coupling reactions that are applicable to the derivatization of halo-quinolines and quinoline carboxylic acids.
| Coupling Reaction | Catalyst/Reagents | Bond Formed | Potential Application to this compound |
| Suzuki-Miyaura Coupling | Pd catalyst, Base, Boronic acid/ester | C-C (Aryl-Aryl, Aryl-Vinyl) | Functionalization at the C-5 position. |
| Sonogashira Coupling | Pd catalyst, Cu(I) co-catalyst, Alkyne | C-C (Aryl-Alkynyl) | Introduction of alkynyl moieties at the C-5 position. |
| Heck Reaction (Intramolecular) | Pd catalyst, Base | C-C | Formation of fused rings via cyclization of derivatives. |
Spectroscopic and Computational Investigations of 5 Chloroquinoline 6 Carboxylic Acid
Advanced Spectroscopic Characterization Techniques
Spectroscopy provides an empirical window into the molecular structure, bonding, and electronic nature of 5-Chloroquinoline-6-carboxylic acid. Each technique offers unique insights, and together they allow for an unambiguous confirmation of the compound's identity and characteristics.
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to display distinct signals corresponding to each unique proton environment. The carboxylic acid proton (-COOH) is highly deshielded and typically appears as a broad singlet far downfield, generally in the 10-13 ppm region. libretexts.org The protons on the quinoline (B57606) ring system are aromatic and will resonate in the range of 7.0-9.0 ppm. oregonstate.edu Their specific chemical shifts and coupling patterns (doublets, triplets, doublet of doublets) are dictated by their position relative to the nitrogen atom, the chlorine atom, and the carboxylic acid group. Protons adjacent to the electron-withdrawing nitrogen atom or chlorine atom would be shifted further downfield.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon of the carboxylic acid group is characteristically found in the 165-185 ppm range. libretexts.org The ten carbons of the quinoline ring system will produce a set of signals in the aromatic region, typically between 120-150 ppm. oregonstate.edu The chemical shifts are influenced by the attached substituents; the carbon atom bonded to the chlorine (C5) and the carbons adjacent to the nitrogen atom will show significant shifts. Quaternary carbons (those without attached protons, such as C5, C6, and the two carbons at the ring junction) are often identifiable by their lower intensity in proton-decoupled spectra. oregonstate.edu
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom Type | Predicted Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| Carboxylic Acid H (-COOH ) | 10.0 - 13.0 | Broad singlet, exchangeable with D₂O. libretexts.org |
| Aromatic H (Quinoline Ring) | 7.0 - 9.0 | Complex splitting patterns (doublets, etc.) based on position. oregonstate.edu |
| Carboxylic Acid C (-C OOH) | 165 - 185 | Typically a quaternary carbon signal. libretexts.org |
| Aromatic C (Quinoline Ring) | 120 - 150 | Specific shifts depend on substitution pattern. oregonstate.edu |
Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption of infrared radiation that excites molecular vibrations (stretching, bending).
Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by features characteristic of the carboxylic acid group. A very broad absorption band is expected in the 3300-2500 cm⁻¹ region, which is due to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. vscht.czechemi.com Superimposed on this broad band may be the sharper C-H stretching vibrations of the aromatic ring, typically found between 3100-3000 cm⁻¹. vscht.cz A strong, sharp absorption corresponding to the carbonyl (C=O) stretch is a key diagnostic peak, expected in the range of 1725-1700 cm⁻¹. echemi.com Conjugation with the quinoline ring system may shift this absorption to a slightly lower wavenumber. The C-O stretching of the carboxylic acid appears in the 1320-1210 cm⁻¹ region. uomustansiriyah.edu.iq Aromatic C=C ring stretching vibrations typically give rise to several bands in the 1600-1450 cm⁻¹ region. vscht.cz The C-Cl stretching vibration is expected in the fingerprint region, generally between 800-600 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C=O stretch is also a strong band in the Raman spectrum. The aromatic ring vibrations, particularly the symmetric "ring breathing" mode, often give a strong, sharp signal around 1000 cm⁻¹. While the O-H stretch is weak in Raman spectra, the C-Cl bond often produces a more readily identifiable signal than in IR.
Table 2: Key IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid | O-H stretch | 3300 - 2500 | Broad, Strong |
| Aromatic Ring | C-H stretch | 3100 - 3000 | Sharp, Medium |
| Carboxylic Acid | C=O stretch | 1725 - 1700 | Sharp, Strong |
| Aromatic Ring | C=C stretch | 1600 - 1450 | Medium to Strong |
| Carboxylic Acid | C-O stretch | 1320 - 1210 | Medium |
| Aryl Halide | C-Cl stretch | 800 - 600 | Medium |
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The quinoline core of this compound is a conjugated aromatic system, which acts as a strong chromophore. While simple, unconjugated carboxylic acids absorb at wavelengths too low to be of practical use (around 210 nm), the extensive π-system of the quinoline ring is expected to result in strong absorptions at higher wavelengths in the UV region. libretexts.orgresearchgate.net These absorptions are primarily due to π → π* transitions of the aromatic system. The presence of the chlorine atom and the carboxylic acid group as substituents on the ring will influence the exact wavelength of maximum absorbance (λmax) and the molar absorptivity (ε).
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. For this compound (molecular formula C₁₀H₆ClNO₂), the exact mass is 207.0087 Da. uni.lu
High-resolution mass spectrometry (HRMS) can confirm the elemental composition by measuring the mass with high precision. In a typical mass spectrum, a molecular ion peak (M⁺˙) would be observed at m/z 207. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak at m/z 209 with about one-third the intensity of the M⁺˙ peak is expected, confirming the presence of one chlorine atom.
Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45). libretexts.org The fragmentation of the quinoline ring itself can also occur. A prominent fragmentation is often the cleavage of the C-C bond adjacent to the carbonyl group, leading to the formation of a stable acylium ion. libretexts.org
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | Formula | Predicted m/z | Note |
|---|---|---|---|
| [M]⁺ | [C₁₀H₆³⁵ClNO₂]⁺ | 207.0082 | Molecular Ion |
| [M+2]⁺ | [C₁₀H₆³⁷ClNO₂]⁺ | 209.0052 | Isotope peak confirming one Cl atom |
| [M+H]⁺ | [C₁₀H₇³⁵ClNO₂]⁺ | 208.0160 | Protonated molecule (ESI, CI) uni.lu |
| [M-OH]⁺ | [C₁₀H₅³⁵ClNO]⁺ | 190.0054 | Loss of hydroxyl radical |
| [M-COOH]⁺ | [C₉H₅³⁵ClN]⁺ | 162.0105 | Loss of carboxyl radical |
Single-crystal X-ray diffraction (XRD) provides the most definitive structural information for crystalline solids. This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, yielding bond lengths, bond angles, and torsional angles. Furthermore, XRD reveals intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing. For this compound, XRD would confirm the planarity of the quinoline ring system and detail the hydrogen bonding interactions of the carboxylic acid groups, which typically form dimers in the solid state. While specific experimental crystallographic data for this compound is not widely published, XRD remains the gold standard for unambiguous structural confirmation.
Quantum Chemical Calculations and Computational Modeling
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for complementing and predicting spectroscopic data. asianpubs.orgspectroscopyonline.com Methods like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)) can be used to perform geometry optimization, providing the most stable conformation of the molecule. researchgate.netnih.gov
From the optimized geometry, a wide range of properties can be calculated:
Vibrational Frequencies: Theoretical IR and Raman spectra can be simulated, aiding in the assignment of experimental vibrational bands. asianpubs.orgresearchgate.net
NMR Chemical Shifts: ¹H and ¹³C NMR chemical shifts can be predicted with good accuracy, which is invaluable for spectral assignment.
Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is a key parameter for assessing the molecule's chemical reactivity and predicting its electronic transitions, which relates to the UV-Vis spectrum. mdpi.comnih.gov
Molecular Electrostatic Potential (MEP): MEP maps can be generated to visualize the electron density distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for understanding its intermolecular interactions. mdpi.com
Computational studies on related quinoline derivatives have demonstrated the reliability of these methods in predicting molecular structure and properties, making them an indispensable part of the modern characterization toolkit. mdpi.comresearchgate.netresearchgate.net
Density Functional Theory (DFT) Studies for Optimized Geometries and Electronic Features
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to determine its most stable three-dimensional conformation, known as the optimized geometry. researchgate.netdergipark.org.tr These calculations provide precise data on bond lengths, bond angles, and dihedral angles.
Studies on similar quinolone carboxylic acid derivatives reveal that the presence of an intramolecular hydrogen bond between the carboxylic acid's hydroxyl group and the quinoline's nitrogen atom or an adjacent oxygen atom can lead to the formation of a quasi-ring, which adds to the molecule's structural stability. nih.govmdpi.com The geometry is influenced by the substitution pattern on the quinoline ring. For instance, the substitution of a chlorine atom significantly alters the electronic and reactive nature of the quinoline moiety. researchgate.netdergipark.org.tr The planarity of the quinoline ring system is a key feature, although the carboxylic acid group may rotate out of the plane.
The electronic features are also elucidated through DFT. Natural Bond Orbital (NBO) analysis can reveal hyperconjugative interactions and charge delocalization within the molecule. nih.gov In related compounds, these analyses show significant interaction energies between lone pairs of oxygen atoms and the antibonding orbitals of adjacent O-H groups, confirming the presence and strength of intramolecular hydrogen bonds. mdpi.com
Table 1: Representative Theoretical Bond Parameters for Substituted Quinolines Note: This table presents typical bond parameter ranges derived from computational studies on analogous chloroquinoline and quinoline carboxylic acid structures, as direct experimental or calculated data for this compound is not available in the provided results. The values serve as an educated estimation.
| Parameter | Atom Pair | Typical Calculated Value (Å) |
| Bond Length | C-Cl | ~1.74 |
| Bond Length | C=O | ~1.21 |
| Bond Length | C-O (acid) | ~1.35 |
| Bond Length | O-H | ~0.97 |
| Bond Length | C-C (ring) | 1.37 - 1.43 |
| Bond Length | C-N (ring) | 1.32 - 1.37 |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to describing the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. nih.govresearchgate.net
For quinoline derivatives, the HOMO is typically distributed over the electron-rich regions of the molecule, often involving the fused benzene (B151609) ring and the nitrogen atom. mdpi.com The LUMO, conversely, is generally located over the electron-deficient parts, such as the pyridine (B92270) ring and the carboxylic acid group. mdpi.com A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov Time-dependent DFT (TD-DFT) calculations are employed to correlate these orbital energies with electronic absorption spectra (UV-Vis). researchgate.netdergipark.org.tr
Table 2: Typical FMO Parameters for Substituted Quinolines from DFT Calculations Note: Values are illustrative based on studies of similar compounds like 6-chloroquinoline.
| Parameter | Typical Calculated Value (eV) |
| HOMO Energy | -6.5 to -7.0 |
| LUMO Energy | -2.0 to -2.5 |
| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 |
Molecular Electrostatic Potential (MESP) Surface Characterization
The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. semanticscholar.org It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Typically, red indicates areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue signifies regions of positive potential (electron-poor), prone to nucleophilic attack. dntb.gov.ua
In this compound, the MESP surface is expected to show a highly negative potential around the oxygen atoms of the carboxylic group and the nitrogen atom of the quinoline ring, identifying them as primary sites for hydrogen bonding and electrophilic interactions. mdpi.comsemanticscholar.org The hydrogen atom of the carboxylic acid would exhibit a strong positive potential, confirming its acidic nature. wavefun.com The chlorine atom, despite its electronegativity, can exhibit a region of positive potential known as a sigma-hole along the extension of the C-Cl bond, making it a potential site for halogen bonding. mdpi.com The MESP analysis provides a clear rationale for the intermolecular interactions the molecule can engage in. dntb.gov.ua
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
DFT calculations are widely used to predict spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures.
Vibrational Frequencies: Theoretical vibrational spectra (FT-IR and Raman) can be computed for this compound. iosrjournals.org These calculations help in the assignment of fundamental vibrational modes. dergipark.org.trresearchgate.net For carboxylic acids, the C=O stretching vibration is a characteristic strong band, typically predicted in the 1700-1750 cm⁻¹ range. nih.govpressbooks.pub The broad O-H stretching band is expected between 2500-3300 cm⁻¹. pressbooks.pub The calculated frequencies are often scaled by a factor (e.g., 0.961) to correct for systematic errors arising from the harmonic approximation used in the calculations. nih.govnih.gov
NMR Chemical Shifts: The Gauge-Invariant Atomic Orbital (GIAO) method is a common DFT-based approach for predicting NMR chemical shifts (¹H and ¹³C). researchgate.netdergipark.org.tr These predictions are instrumental in interpreting experimental NMR spectra. nih.govnih.gov For this compound, the chemical shifts of the protons and carbons in the aromatic rings would be influenced by the electron-withdrawing effects of the chlorine atom and the carboxylic acid group. The acidic proton of the carboxyl group is expected to have a significantly high chemical shift. youtube.com Comparing calculated shifts with experimental values serves as a stringent test of the computed molecular structure. mdpi.com
Non-Linear Optical (NLO) Properties Prediction
Organic molecules with extensive π-conjugated systems, like quinoline derivatives, are of great interest for their potential Non-Linear Optical (NLO) properties. researchgate.netscispace.com DFT calculations can predict key NLO parameters, including the dipole moment (μ), linear polarizability (α), and first and second hyperpolarizabilities (β and γ). nih.govnih.gov
These properties are related to the molecule's response to an applied electric field. A large hyperpolarizability value indicates a significant NLO response, which is desirable for applications in photonics and optical devices. researchgate.netscispace.com The NLO response in such organic compounds arises from the relocation of π-electrons under an electric field. researchgate.net Computational studies on similar molecules suggest that the presence of both electron-donating and electron-withdrawing groups can enhance NLO properties. researchgate.net The predicted NLO characteristics of this compound would help assess its suitability as a candidate for NLO materials. nih.gov
Table 3: Representative Predicted NLO Properties for π-Conjugated Organic Molecules Note: This table shows the type of data obtained from NLO calculations on similar organic compounds. The values are illustrative.
| Property | Symbol | Typical Units |
| Dipole Moment | μ | Debye |
| Average Linear Polarizability | ‹α› | 10⁻²⁴ esu |
| First Hyperpolarizability | β | 10⁻³⁰ esu |
| Second Hyperpolarizability | γ | 10⁻³⁶ esu |
Molecular Dynamics Simulations to Investigate Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. dntb.gov.uadoi.org For this compound, MD simulations can provide critical insights into its intermolecular interactions in condensed phases, such as in a crystal or in solution. nih.govresearchgate.net
These simulations can model how multiple molecules of the acid interact with each other, primarily through hydrogen bonding involving the carboxylic acid groups and halogen bonding with the chlorine atom. nih.govmdpi.com Car–Parrinello molecular dynamics (CPMD), a method that combines DFT with molecular dynamics, is particularly useful for studying the dynamics of hydrogen bonds, including the possibility of proton sharing or transfer events. mdpi.com Simulations can reveal the stability of dimers or larger aggregates and the role of specific interactions, like π-π stacking between quinoline rings, in the self-assembly process. mdpi.com Parameters such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are analyzed to assess the stability of molecular complexes over the simulation period. doi.org
Applications in Advanced Synthetic Organic Chemistry
5-Chloroquinoline-6-carboxylic Acid as a Versatile Synthetic Building Block
This compound is a valuable bifunctional molecule in synthetic organic chemistry. numberanalytics.com Its structure, featuring a reactive carboxylic acid group and a chlorinated quinoline (B57606) core, allows for a variety of chemical transformations. The quinoline ring itself is a significant heterocyclic scaffold known for a wide range of applications, which drives interest in the synthesis of its derivatives. nih.gov The presence of the chlorine atom and the carboxylic acid on the quinoline framework provides two distinct reaction sites. The carboxylic acid can undergo typical reactions like esterification and amidation, while the chlorine atom can be replaced through nucleophilic substitution reactions or participate in cross-coupling reactions. This dual reactivity makes it a key intermediate for creating more elaborate molecules.
The this compound scaffold is a foundational component for the synthesis of more complex and condensed heterocyclic systems. The reactivity of its derivatives, such as esters, allows for the construction of new rings fused to the quinoline core. For instance, the related 2-chloroquinoline-3-carbohydrazide, formed from its corresponding ester, can be cyclized with reagents like carbon disulfide to form oxadiazole rings, yielding compounds like 5-(2-chloroquinolin-3-yl)-1,3,4-oxadiazole-2-thiol. mdpi.com
Similarly, research on isomeric chloroquinoline carboxylic esters has demonstrated their utility. A two-stage method involving oxidation and chlorination of methyl quinoline carboxylates produces these valuable precursors. nuph.edu.ua These intermediates are noted as promising compounds for synthesizing functionalized and condensed heterocycles. nuph.edu.ua The general principle involves using the existing quinoline structure as a template and modifying the functional groups to build additional rings, leading to diverse heterocyclic architectures. nih.gov For example, the condensation of hydroquinoline carbaldehydes (structurally related to the title compound) with hippuric acid yields 2-aryl-4-arylidene-5(4H)-oxazolones, showcasing a common strategy for building new heterocyclic moieties. nih.gov
The versatility of carboxylic acids, in general, makes them essential building blocks for creating complex molecules and compound libraries. enamine.net this compound and its isomers are employed in the synthesis of larger, multi-functional architectures, including metal-organic frameworks (MOFs). Aromatic polycarboxylic acids with phenyl-pyridine cores, structurally analogous to the quinoline carboxylic acid, are particularly noted for their ability to form diverse metal-organic structures due to the rotational freedom of the rings and the coordinating ability of the carboxyl and nitrogen groups. mdpi.com
The compound serves as a crucial intermediate in multi-step syntheses. For example, derivatives like 2-chloroquinoline-3-carbaldehydes are used to synthesize 2-aminoquinoline-3-carboxylic acids and tetrazolo[1,5-a]quinoline-4-carboxylic acids, which are then used to build even more complex structures through reactions like the Suzuki coupling. tandfonline.com These reactions attach additional rings and functional groups, demonstrating the role of the initial chloroquinoline carboxylic acid scaffold in the stepwise construction of intricate molecular designs. tandfonline.com
Chiral Synthesis and Stereoselective Transformations involving this compound Derivatives
The quinoline scaffold is a key component in the development of chiral ligands and reagents for asymmetric synthesis. researchgate.net While direct stereoselective transformations on this compound are not extensively documented in the provided context, the general strategy involves converting quinoline carboxylic acids into chiral derivatizing reagents.
A prominent application is in the enantioseparation of racemic mixtures. For example, quinoline-8-carboxylic acid, an isomer of the title compound, has been used to create new chiral derivatizing reagents. researchgate.net This is achieved by coupling the carboxylic acid group with a chiral amino acid, such as L-proline or L-valine. researchgate.net The resulting chiral amide can then be activated, for instance, by converting the remaining carboxylic acid group (from the amino acid) into a pentafluorophenyl (PFP) ester. researchgate.net This activated chiral reagent reacts with racemic compounds, such as β-blockers, to form diastereomeric pairs. researchgate.net Since diastereomers have different physical properties, they can be separated using standard techniques like RP-HPLC. researchgate.net This indirect approach allows for the effective resolution of enantiomers.
Table 1: Example of Chiral Derivatizing Reagent Synthesis
| Step | Reactants | Product | Purpose |
| 1 | Quinoline-8-carboxylic acid, Oxalyl chloride, L-valine | Quinoline-L-valine amide | Introduction of a chiral center. researchgate.net |
| 2 | Quinoline-L-valine amide, Pentafluorophenol (PFP), EDC, DMAP | Activated PFP ester of Quinoline-L-valine | Creation of an active chiral reagent for derivatization. researchgate.net |
| 3 | Activated PFP ester, Racemic β-blocker | Diastereomeric pair of the β-blocker | Formation of separable diastereomers for enantioseparation. researchgate.net |
This table illustrates a general process using a positional isomer (quinoline-8-carboxylic acid) as described in the literature.
Catalyst Development and Ligand Design Incorporating the this compound Scaffold
The quinoline moiety is a privileged scaffold in ligand design for asymmetric catalysis due to its rigid structure and the presence of a coordinating nitrogen atom. researchgate.net Aromatic carboxylic acids, including quinoline-based ones, are versatile building blocks for designing coordination polymers and metal-organic frameworks (MOFs). mdpi.com These materials can have interesting catalytic, magnetic, or luminescent properties.
The design of such ligands often involves multifunctional carboxylic acids. mdpi.com In one study, 5-aminopyridine-2-carboxylic acid was used to construct coordination polymers with metal ions, highlighting how the combination of a nitrogen-containing ring and a carboxylic acid group can effectively bind metals to create larger, functional structures. nih.gov
Furthermore, derivatives of quinoline carboxylic acids are investigated as inhibitors for enzymes like protein kinase CK2. tandfonline.com In this context, the molecule acts as a ligand that binds to the active site of the enzyme. Docking studies show that the carboxylic acid group and other substituents on the quinoline ring form specific interactions (e.g., hydrogen bonds and hydrophobic interactions) with amino acid residues in the enzyme's active site. tandfonline.com For example, the carboxylic acid residue can form a hydrogen bond with Val116, while the quinoline heterocycle engages in hydrophobic interactions and π–π stacking. tandfonline.com This research into inhibitor design provides valuable insights into how the this compound scaffold can be optimized for specific binding, a key principle in the development of targeted catalysts and functional molecular probes.
Mechanistic Biological Studies and Structure Activity Relationship Sar Investigations
Quinoline (B57606) Carboxylic Acids as Ligands for Biological Targets
Quinoline carboxylic acids exert their biological effects by binding to and modulating the function of various macromolecules, including enzymes, receptors, and nucleic acids.
Derivatives of quinoline carboxylic acid have been identified as inhibitors of several critical enzymes.
Protein Kinases: Derivatives of 3-quinoline carboxylic acid have been identified as inhibitors of protein kinase CK2, a crucial enzyme in cell growth and proliferation. Studies have synthesized numerous compounds, with the most active inhibitors found among tetrazolo-quinoline-4-carboxylic acid and 2-aminoquinoline-3-carboxylic acid derivatives, showing IC₅₀ values in the low micromolar range. nih.gov
Dihydroorotate (B8406146) Dehydrogenase (DHODH): 4-Quinoline carboxylic acids are a known class of inhibitors for DHODH, the fourth enzyme in the de novo pyrimidine (B1678525) biosynthetic pathway. nih.gov The drug brequinar, a fluorinated quinoline carboxylic acid, is a potent inhibitor of this enzyme. nih.gov Structure-guided design has led to the discovery of potent analogues with IC₅₀ values in the nanomolar range. nih.gov
Plasmodium Lactate (B86563) Dehydrogenase (pLDH): The glycolytic enzyme lactate dehydrogenase in Plasmodium falciparum (pLDH) is a target for quinoline-based antimalarial drugs. scirp.orgsemanticscholar.org Molecular docking studies suggest that compounds like chloroquine (B1663885) can bind to the cofactor-binding site of the enzyme, indicating competitive inhibition. scirp.org These studies have identified potential binding sites for various quinoline-based ligands, although their binding affinity to the cofactor site is often lower than that of the natural cofactor, NADH. scirp.orgresearchgate.net This has led to the exploration of alternative binding sites that might allow for non-competitive inhibition. semanticscholar.orgresearchgate.net
Table 1: Quinoline Carboxylic Acids as Enzyme Inhibitors
| Enzyme Target | Quinoline Scaffold | Inhibition Mechanism/Potency |
|---|---|---|
| Protein Kinase CK2 | 3-Quinoline carboxylic acid derivatives | IC₅₀ values from 0.65 to 18.2 μM. nih.gov |
| Dihydroorotate Dehydrogenase (DHODH) | 4-Quinoline carboxylic acid analogues | Potent inhibition (e.g., IC₅₀ = 9.71 ± 1.4 nM for analogue 41). nih.gov |
Quinoline carboxylic acids also function as ligands for various cell surface and intracellular receptors.
P2X7 Receptor (P2X7R): Derivatives of quinoline-6-carboxylic acid have been synthesized and evaluated as antagonists of the P2X7 receptor, an ATP-gated ion channel involved in inflammation. nih.gov In these derivatives, the carboxylic acid is typically modified into a carboxamide, which is then linked to other chemical moieties. nih.gov Molecular docking studies predict that the nitrogen of the quinoline ring can form hydrogen bonds with amino acid residues like Lys630 in the receptor's allosteric site. nih.gov
General Carboxylic Acid Recognition: The quinoline moiety itself is crucial for binding interactions. Studies using synthetic quinoline-based fluororeceptors to detect carboxylic acids have established the importance of the quinoline ring nitrogen in the hydrogen bond-mediated complexation of these acids. beilstein-journals.orgresearchgate.net
A significant mechanism of action for certain quinoline derivatives is their ability to bind directly to DNA.
Minor Groove Binding: In-silico studies on 2,4-disubstituted quinoline-3-carboxylic acid derivatives have shown that they can bind to the A/T-rich minor groove region of B-DNA. nih.govresearchgate.net The interaction is stabilized by major and minor hydrogen bonds. nih.govresearchgate.net The carbonyl group of the carboxylic acid at the 3-position can act as a hydrogen bond donor/acceptor, forming connections with adenine (B156593) and guanine (B1146940) base pairs. nih.govresearchgate.net This mode of non-covalent binding is considered a key part of their mechanism of action as potential anticancer agents. nih.govresearchgate.net
Structure-Activity Relationship (SAR) Studies of Halogenated Quinoline Carboxylic Acids
The biological activity of quinoline carboxylic acids is highly dependent on their substitution patterns. SAR studies help to elucidate how specific structural changes, such as the position of a chlorine atom or modification of the carboxyl group, affect biological function.
The introduction of a chlorine atom into the quinoline scaffold can significantly modulate biological activity by altering physicochemical properties like lipophilicity and by participating in direct binding interactions. researchgate.neteurochlor.orgyoutube.com
Increased Potency: In a series of quinoline-6-carboxamide (B1312354) benzenesulfonates designed as P2X7R antagonists, halogen substitution on the benzenesulfonate (B1194179) moiety was critical for potency. The 4-chloro and 4-fluoro analogues showed potent IC₅₀ values of 0.813 μM and 0.624 μM, respectively. nih.gov
Modulation of Enzyme Inhibition: For 4-quinoline carboxylic acid inhibitors of DHODH, adding a chlorine atom at the 2' position of a phenyl substituent at C2 resulted in one of the most potent analogues in the series. nih.gov The chlorine atom has a similar size (van der Waals radius) to a methyl group but exerts different electronic effects. nih.gov
General Effects: The presence of chlorine on an aromatic ring generally increases lipophilicity, which can enhance a compound's ability to cross cell membranes or enter lipophilic domains of a protein. researchgate.netyoutube.com The electronegativity of the chlorine atom can also polarize the molecule, potentially increasing hydrophobic interactions with a biological target. researchgate.net
Table 2: Influence of Chlorine Substitution on Biological Activity
| Quinoline Series | Substitution Position | Effect on Activity | Target |
|---|---|---|---|
| Quinoline-6-carboxamide benzenesulfonates | 4-position of benzenesulfonate | 4-Chloro substitution resulted in potent antagonism (IC₅₀ = 0.813 μM). nih.gov | P2X7 Receptor |
The carboxylic acid group is a critical pharmacophore for many quinoline derivatives, but its modification into esters or amides can also lead to active compounds, sometimes with altered properties.
Requirement for Carboxylic Acid: For quinoline-4-carboxylic acid inhibitors of DHODH, SAR studies identified a strict requirement for the carboxylic acid at the C(4) position. nih.gov Modification of this group generally leads to a loss of activity. nih.gov However, a methyl ester analogue, while inactive in an enzyme assay, showed improved cytotoxicity in cells, possibly due to improved permeability followed by intracellular hydrolysis back to the active carboxylic acid. nih.gov
Activity of Carboxamides: In contrast, some quinoline-4-carboxamide derivatives have shown biological activity. However, studies on their antimicrobial effects found that the free carboxylic acid derivatives had higher activity than the corresponding carboxamides. nih.gov For P2X7R antagonists, the quinoline-6-carboxylic acid was used as a starting material to synthesize active quinoline-6-carboxamide derivatives. nih.gov This indicates that for certain targets, the amide linkage is favorable for activity. nih.gov
Table 3: Effect of Carboxylic Acid Group Modification
| Quinoline Series | Modification | Effect on Activity | Target/Assay |
|---|---|---|---|
| Quinoline-4-carboxylic acids | Esterification (Methyl ester) | Inactive in enzyme assay but cytotoxic in cells (potential prodrug). nih.gov | DHODH / Cell viability |
| Quinoline-4-carboxylic acids | Amidation (Carboxamide) | Weaker antimicrobial effects compared to the free acid. nih.gov | Antimicrobial |
Rational Design of Derivatives Based on SAR Insights
SAR investigations form the bedrock of rational drug design, guiding chemists in modifying a lead compound to enhance its desired properties. For the quinoline carboxylic acid class, these studies have revealed critical structural requirements for activity against various biological targets.
One key insight is the importance of the carboxylic acid group, typically at the C-4 position. Its presence is often crucial for activity, suggesting it may act as a hydrogen bond donor or participate in salt bridge interactions within a receptor's binding site. Esterification of this group, for instance, frequently leads to a complete loss of biological activity.
Another critical area is the C-2 position. Studies on quinoline-4-carboxylic acid analogs have shown that bulky, hydrophobic substituents at this position are necessary for the inhibition of enzymes like dihydroorotate dehydrogenase. This indicates the presence of a corresponding hydrophobic pocket in the enzyme's active site.
These insights allow researchers to move beyond random screening and purposefully design derivatives. By targeting specific structural regions with substituents that have favorable electronic, steric, and hydrophobic properties, scientists can rationally engineer next-generation compounds with improved potency and selectivity.
Table 1: Summary of Key Structure-Activity Relationship (SAR) Insights for Quinoline Carboxylic Acid Derivatives
| Structural Position | Modification/Substituent | Impact on Biological Activity | Implied Receptor Interaction |
| C-4 | Carboxylic Acid (COOH) | Generally essential for activity. researchgate.net | Hydrogen bonding or salt bridge formation. researchgate.net |
| C-2 | Bulky, hydrophobic groups | Necessary for potent inhibition (e.g., of dihydroorotate dehydrogenase). researchgate.net | Interaction with a hydrophobic pocket. researchgate.net |
| C-5 | Amino (NH2) group | Optimal for antibacterial activity in certain fluoroquinolones. researchgate.net | Favorable electronic or hydrogen bonding interactions. |
| C-5 | Morpholine group | Explored to create derivatives with potentially improved solubility and activity. uni-hamburg.de | Alteration of physicochemical properties. |
| C-7 | Substituted piperazines | Can significantly enhance antibacterial properties. researchgate.net | Interaction with specific residues to improve binding affinity. |
In Silico Approaches in Mechanistic Biological Studies
In silico, or computational, methods are indispensable tools for investigating the biological mechanisms of compounds like 5-Chloroquinoline-6-carboxylic acid at a molecular level. nih.gov These techniques allow researchers to visualize and predict how a ligand might interact with its protein target, providing insights that are often difficult to obtain through experimental methods alone. By simulating these interactions, scientists can analyze binding affinities, identify key amino acid residues involved in the binding, and understand the structural basis for a compound's activity. nih.govtandfonline.com This knowledge is crucial for explaining observed SAR data and for guiding the rational design of more potent and selective inhibitors.
Molecular Docking Simulations for Binding Site Prediction
Molecular docking is a prominent in silico technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov It is widely used to forecast the binding mode and affinity of small molecules, such as quinoline derivatives, to the active site of a target protein.
In studies involving quinoline-4-carboxylic acid derivatives, molecular docking has been used to probe interactions with various protein targets. For example, docking simulations of 2-aryl/heteroaryl-quinoline-4-carboxylic acids against the Plasmodium lactate dehydrogenase (LDH) receptor, a target for antimalarial drugs, revealed that certain derivatives could form multiple hydrogen bonds, leading to strong predicted binding energies. nih.gov One derivative, in particular, showed five hydrogen bonding interactions and a binding energy of -9.05 kcal/mol, identifying it as a promising lead molecule. nih.gov
Similarly, new quinoline derivatives have been docked against DNA gyrase, a key bacterial enzyme. nih.gov These studies help to understand the intermolecular interactions between the ligand and the enzyme, with one compound displaying a high negative binding energy of -9.3 kcal/mol, suggesting potent inhibitory potential. nih.gov Other research has used docking to evaluate quinoline analogs against targets like E. coli DNA gyrase B and human topoisomerase IIα, with calculated binding affinities ranging from -6.1 to -7.4 kcal/mol. rsc.org These simulations provide a theoretical basis for the observed biological activities and help prioritize compounds for further experimental testing. rsc.org
Table 2: Examples of Molecular Docking Studies on Quinoline Carboxylic Acid Derivatives
| Derivative Class | Target Protein | Predicted Binding Energy (kcal/mol) | Key Finding |
| 2-aryl/heteroaryl-quinoline-4-carboxylic acids | Plasmodium LDH receptor | -9.05 nih.gov | Ligand 3d showed five hydrogen bond interactions, indicating strong potential as an inhibitor. nih.gov |
| Chromeno[3,4-c]quinolines | DNA gyrase | -9.3 nih.gov | Compound 9 showed the highest binding energy, correlating with its promising antibacterial activity. nih.gov |
| Chromeno[3,4-c]quinolines | Human NAD(P)H dehydrogenase (quinone 1) | -9.1 nih.gov | Compound 9 also showed strong binding to this antioxidant enzyme target. nih.gov |
| Fluoroquinoline Analogs | E. coli DNA Gyrase B | -6.1 to -7.2 rsc.org | Synthesized compounds showed comparable binding affinities, suggesting potential as antibacterial agents. rsc.org |
| Fluoroquinoline Analogs | Human Topoisomerase IIα | -6.8 to -7.4 rsc.org | Several compounds showed good binding affinity, suggesting potential as anticancer candidates. rsc.org |
Homology Modeling for Target Protein Structures
When the experimental three-dimensional structure of a target protein has not been determined (e.g., by X-ray crystallography or NMR spectroscopy), homology modeling can be employed. This computational technique builds a 3D model of a target protein using its amino acid sequence and an experimentally determined structure of a related homologous protein as a template. This approach is critical when no structure is available in public databases like the Protein Data Bank (PDB).
A key application of this method was demonstrated in the study of fluoroquinolone resistance in E. coli. The 3D crystal structure of the mutant DNA GyrA subunit (mtDNA GyrA), which confers resistance, was unavailable in the PDB. Researchers, therefore, constructed a 3D model using the homology modeling technique. The amino acid sequence of the mutant protein was used as the target, and the known crystal structure of the wild-type E. coli DNA GyrA (PDB ID: 1AB4) served as the template. The high sequence identity (98.7%) between the mutant and the template ensured the creation of a reliable model. This newly built model of the mutant protein was then used in subsequent docking studies to design and screen novel fluoroquinolone analogs specifically aimed at overcoming resistance.
In another example, the molecular structure of the ParC subunit of topoisomerase IV from Ureaplasma parvum was unknown. rsc.org To understand how mutations in this enzyme lead to quinolone resistance, a homology model of the U. parvum ParC was built using the known crystal structure of the quinolone-DNA complex of Streptococcus pneumoniae topoisomerase IV (PDB code 3RAE) as a template. rsc.org This generated model allowed researchers to visualize how amino acid substitutions would sterically hinder the quinolone-binding pocket, providing a structural explanation for the observed drug resistance. rsc.org
Future Research Directions and Perspectives
Exploration of Novel Synthetic Routes and Methodologies
The development of efficient, cost-effective, and environmentally friendly synthetic methods is crucial for the broader application of quinoline (B57606) derivatives. acs.org Traditional synthesis methods often require harsh conditions and expensive starting materials. acs.org Consequently, a significant research focus is on creating novel synthetic strategies that align with the principles of green chemistry.
One promising area is the advancement of one-pot multicomponent reactions (MCRs). tandfonline.com MCRs are attractive because they combine at least three reactants in a single vessel to produce a product that incorporates most of the starting materials' atoms, leading to high atom economy and cost-effectiveness. tandfonline.com An example is the modified Doebner hydrogen transfer reaction, which has been developed as an eco-friendly, one-pot strategy to produce 4-quinoline carboxylic acids using a dual green solvent system of water and ethylene glycol. researchgate.netbohrium.com This approach offers mild reaction conditions, excellent conversion rates, and shorter reaction times. researchgate.netbohrium.com
Future research will likely focus on adapting and optimizing such MCRs for the specific synthesis of 5-Chloroquinoline-6-carboxylic acid and its analogs. This includes exploring new catalysts, such as p-toluenesulfonic acid (p-TSA), and investigating different combinations of starting materials to diversify the range of accessible derivatives. tandfonline.com Additionally, the development of protocols using solid-supported reagents, like the base BEMP (2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine), represents another innovative route for synthesizing functionalized quinoline carboxylates under heterogeneous conditions. nih.gov
| Synthetic Strategy | Key Features | Potential Advantages |
| Modified Doebner Reaction | One-pot, multicomponent reaction involving an aryl aldehyde, an amine, and pyruvate. tandfonline.comresearchgate.net | Eco-friendly solvents, mild conditions, high yields, shorter reaction times. tandfonline.combohrium.com |
| Friedländer Annulation | Condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. | A foundational method for quinoline synthesis with potential for green modifications. acs.org |
| Heterogeneous Catalysis | Use of solid-supported reagents like BEMP. nih.gov | Simplified purification, potential for catalyst recycling. nih.gov |
Advanced Computational Design of New this compound Analogs
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery for designing and optimizing lead compounds. For quinoline derivatives, in silico methods are being used to predict biological activity, assess pharmacokinetic profiles, and identify novel molecular targets. nih.govjneonatalsurg.com
Structure-based drug design, utilizing techniques like molecular docking, allows researchers to predict how novel this compound analogs will bind to specific biological targets. jneonatalsurg.com For instance, computational studies have been used to design quinoline derivatives as inhibitors of Plasmodium falciparum dihydrofolate reductase (PfDHFR), a key target in malaria. jneonatalsurg.com These studies can estimate binding affinities and identify crucial molecular interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for inhibitory activity. jneonatalsurg.com
Pharmacophore mapping is another powerful tool that helps identify the essential three-dimensional arrangement of chemical features required for a molecule to interact with a specific target. jneonatalsurg.com This information guides the rational design of new analogs with improved potency and selectivity. Furthermore, computational tools like SwissADME can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of designed molecules, helping to prioritize candidates with favorable drug-like characteristics early in the discovery process. researchgate.net
Future efforts will likely involve the use of artificial intelligence and machine learning algorithms to screen vast virtual libraries of this compound analogs and to build predictive models for their biological activity and pharmacokinetic properties, thereby accelerating the discovery of new therapeutic agents.
Broadening Mechanistic Biological Research into New Target Classes
While quinoline derivatives are well-known for their antimalarial activity, ongoing research is uncovering their potential to modulate a wide range of other biological targets, implicating them in the treatment of cancer, leishmaniasis, and bacterial infections. nih.govresearchgate.nettandfonline.com
Recent studies have identified protein kinase CK2 as a target for 3-quinoline carboxylic acid derivatives. tandfonline.com Overexpression of CK2 is linked to various diseases, including cancer and inflammatory conditions, making it an important therapeutic target. tandfonline.com Similarly, inverse virtual screening has pointed to N-myristoyltransferase (NMT) from Leishmania major as a putative target for 2-aryl-quinoline-4-carboxylic acid derivatives, suggesting a new avenue for developing antileishmanial drugs. nih.gov
The antibacterial potential of quinoline analogs is also a significant area of investigation. Molecular docking studies have explored the binding patterns of novel chloroquinoline compounds with bacterial enzymes such as E. coli DNA gyrase B and topoisomerase IIβ, which are essential for bacterial DNA replication. researchgate.net
Future research will aim to:
Identify and Validate New Targets: Employing chemoproteomics and other advanced techniques to identify the direct cellular targets of this compound and its analogs.
Elucidate Mechanisms of Action: Conducting detailed biochemical and cellular assays to understand how these compounds modulate the function of their targets.
Explore Novel Therapeutic Areas: Investigating the potential of these compounds in therapeutic areas beyond infectious diseases and cancer, such as neurodegenerative and autoimmune disorders.
| Potential Target Class | Disease Area | Research Findings |
| Protein Kinases (e.g., CK2) | Cancer, Inflammation | Derivatives of 3-quinoline carboxylic acid have been identified as inhibitors of protein kinase CK2. tandfonline.com |
| N-myristoyltransferase (NMT) | Leishmaniasis | In silico studies suggest that quinoline derivatives can bind to and inhibit Leishmania NMT. nih.gov |
| Bacterial Topoisomerases | Bacterial Infections | Chloroquinoline analogs show promising binding affinity to E. coli DNA gyrase B in molecular docking studies. researchgate.net |
| Epidermal Growth Factor Receptor (EGFR) | Cancer | Certain quinoline-4-carboxylic acid derivatives have shown moderate inhibition of EGFR in vitro. researchgate.net |
Integration with Materials Science and Nanotechnology Research
The unique chemical structure of this compound, featuring a heterocyclic aromatic system and a carboxylic acid group, makes it a candidate for applications in materials science and nanotechnology.
Capping agents are crucial in the synthesis of nanoparticles, as they adsorb to the nanoparticle surface to prevent aggregation and control growth, size, and shape. researchgate.net The final morphology and stability of the nanocrystals are largely dependent on the capping agent used. researchgate.net Molecules with functional groups capable of binding to metal surfaces, such as carboxylic acids, are often employed for this purpose.
The carboxylic acid group of this compound can chelate or bind to the surface of metal or metal oxide nanoparticles. The quinoline ring can provide steric hindrance, which contributes to the stability of the nanoparticle dispersion. nih.gov While common capping agents include polymers like PVP, PEG, and PVA, the use of specialized small molecules like quinoline derivatives could offer unique advantages in tuning the electronic and surface properties of nanoparticles for specific applications, such as catalysis or sensing. mdpi.com
Sustainable Chemical Development for Quinoline Carboxylic Acids
The principles of green and sustainable chemistry are increasingly being integrated into the synthesis of pharmaceuticals and other fine chemicals. acs.org For quinoline carboxylic acids, this involves a shift away from hazardous reagents and solvents and the development of processes that are more energy-efficient and generate less waste.
Key aspects of sustainable development in this area include:
Use of Green Solvents: Replacing traditional volatile organic solvents with greener alternatives like water, ethanol, or ethylene glycol. researchgate.net
Atom Economy: Designing synthetic routes, such as multicomponent reactions, that maximize the incorporation of atoms from the reactants into the final product. tandfonline.com
Energy Efficiency: Developing reactions that can be performed under milder conditions, such as lower temperatures and pressures. tandfonline.com
Renewable Feedstocks: Exploring the use of bio-based starting materials for the synthesis of the quinoline scaffold.
The development of green synthetic methodologies, such as the modified Doebner reaction, exemplifies this trend. researchgate.netbohrium.com By focusing on sustainability, chemists can reduce the environmental impact of producing this compound and related compounds, ensuring that their benefits can be realized in an economically and environmentally responsible manner. acs.org
Q & A
Basic: What are the standard synthetic routes for 5-chloroquinoline-6-carboxylic acid, and how are intermediates characterized?
Answer:
The synthesis of this compound typically involves cyclization or halogenation of precursor quinoline derivatives. For example:
- Cyclization : Starting from substituted aniline derivatives, cyclization via the Gould-Jacobs reaction may introduce the carboxylic acid group at position 6 .
- Halogenation : Chlorination at position 5 can be achieved using reagents like POCl₃ or SOCl₂ under controlled conditions .
Intermediates are characterized via HPLC (for purity assessment), ¹H/¹³C NMR (to confirm substitution patterns), and FT-IR (to verify functional groups like -COOH). Mass spectrometry (MS) is critical for confirming molecular weight .
Advanced: How can researchers optimize reaction conditions to improve yield in halogenation steps?
Answer:
Optimization requires systematic parameter testing:
- Temperature : Elevated temperatures (80–100°C) enhance chlorination efficiency but may degrade sensitive intermediates.
- Catalyst selection : Lewis acids (e.g., AlCl₃) can accelerate halogenation but require stoichiometric control to avoid side reactions .
- Solvent choice : Polar aprotic solvents (e.g., DMF) improve reagent solubility, while non-polar solvents (e.g., toluene) may reduce byproduct formation.
Use Design of Experiments (DoE) to evaluate interactions between variables. Validate outcomes via HPLC-MS to quantify yield and purity .
Basic: What analytical techniques are essential for confirming the structure of this compound?
Answer:
- NMR spectroscopy : ¹H NMR confirms proton environments (e.g., aromatic protons at δ 7.5–9.0 ppm). ¹³C NMR identifies the carboxylic acid carbon (δ ~170 ppm) .
- X-ray crystallography : Provides definitive proof of molecular geometry and substituent positions .
- Elemental analysis : Validates C, H, N, and Cl content against theoretical values .
Advanced: How should researchers address contradictions in reported biological activity data for quinoline derivatives?
Answer:
Contradictions often arise from variability in:
- Assay conditions : Differences in pH, temperature, or solvent (e.g., DMSO concentration) can alter compound solubility and activity .
- Cell lines : Tissue-specific responses may skew results. Validate findings across multiple cell models.
- Data normalization : Use internal controls (e.g., housekeeping genes in RT-PCR) to minimize experimental bias.
Perform meta-analyses to identify trends across studies and highlight methodological inconsistencies .
Basic: What safety protocols are critical when handling this compound in the lab?
Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods when weighing or synthesizing the compound to avoid inhalation.
- Waste disposal : Neutralize acidic byproducts before disposal and segregate halogenated waste .
Advanced: How can computational methods guide the design of this compound derivatives with enhanced bioactivity?
Answer:
- Docking studies : Predict binding affinity to target proteins (e.g., enzymes or receptors) using software like AutoDock Vina.
- QSAR modeling : Correlate substituent electronic properties (e.g., Hammett constants) with activity data to prioritize synthetic targets.
- Molecular dynamics : Simulate compound stability in biological environments (e.g., lipid bilayers) .
Basic: What solubility challenges are associated with this compound, and how can they be mitigated?
Answer:
The compound is poorly soluble in water due to its aromatic and carboxylic acid groups. Strategies include:
- pH adjustment : Dissolve in alkaline buffers (pH > 8) to deprotonate the -COOH group.
- Co-solvents : Use DMSO or ethanol (10–20% v/v) to enhance aqueous solubility.
- Lipid-based carriers : For in vivo studies, employ liposomes or micelles .
Advanced: What strategies validate the reproducibility of synthetic protocols across labs?
Answer:
- Detailed documentation : Specify reaction parameters (e.g., stirring speed, humidity).
- Inter-lab validation : Collaborate with independent labs to replicate results.
- Open data sharing : Publish raw spectra and chromatograms in supplementary materials .
Basic: How is the purity of this compound quantified, and what thresholds are acceptable for research use?
Answer:
- HPLC : Purity ≥95% (area under the curve at 254 nm) is standard for most studies.
- Melting point : Sharp melting range (Δ < 2°C) indicates high crystallinity.
- Karl Fischer titration : Confirm moisture content <0.5% to prevent hydrolysis .
Advanced: How can researchers design structure-activity relationship (SAR) studies for quinoline derivatives?
Answer:
- Systematic substitution : Synthesize analogs with modifications at positions 5 (Cl), 6 (-COOH), and 8 (e.g., methyl groups) .
- Biological testing : Screen analogs against target assays (e.g., antimicrobial or anticancer panels).
- Statistical analysis : Use multivariate regression to identify critical substituents influencing activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
